Cas no 2137691-85-9 (3,4-Quinolinediamine, 5-chloro-7,8-difluoro-)

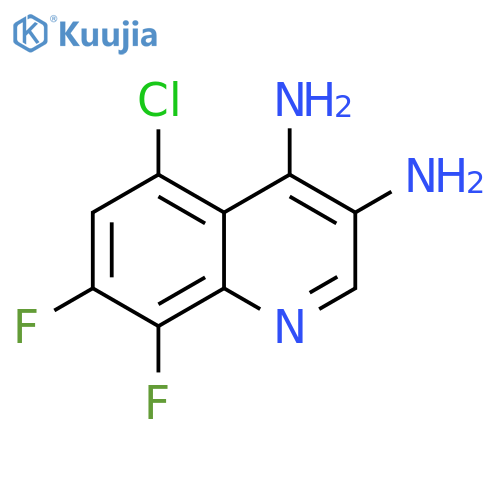

2137691-85-9 structure

商品名:3,4-Quinolinediamine, 5-chloro-7,8-difluoro-

CAS番号:2137691-85-9

MF:C9H6ClF2N3

メガワット:229.613847255707

CID:5269164

3,4-Quinolinediamine, 5-chloro-7,8-difluoro- 化学的及び物理的性質

名前と識別子

-

- 3,4-Quinolinediamine, 5-chloro-7,8-difluoro-

-

- インチ: 1S/C9H6ClF2N3/c10-3-1-4(11)7(12)9-6(3)8(14)5(13)2-15-9/h1-2H,13H2,(H2,14,15)

- InChIKey: DROGAENNVRBANQ-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=C(Cl)C=C(F)C=2F)C(N)=C(N)C=1

3,4-Quinolinediamine, 5-chloro-7,8-difluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-362154-10.0g |

5-chloro-7,8-difluoroquinoline-3,4-diamine |

2137691-85-9 | 95.0% | 10.0g |

$3191.0 | 2025-03-18 | |

| Enamine | EN300-362154-5.0g |

5-chloro-7,8-difluoroquinoline-3,4-diamine |

2137691-85-9 | 95.0% | 5.0g |

$2152.0 | 2025-03-18 | |

| Enamine | EN300-362154-0.5g |

5-chloro-7,8-difluoroquinoline-3,4-diamine |

2137691-85-9 | 95.0% | 0.5g |

$713.0 | 2025-03-18 | |

| Enamine | EN300-362154-1.0g |

5-chloro-7,8-difluoroquinoline-3,4-diamine |

2137691-85-9 | 95.0% | 1.0g |

$743.0 | 2025-03-18 | |

| Enamine | EN300-362154-0.1g |

5-chloro-7,8-difluoroquinoline-3,4-diamine |

2137691-85-9 | 95.0% | 0.1g |

$653.0 | 2025-03-18 | |

| Enamine | EN300-362154-2.5g |

5-chloro-7,8-difluoroquinoline-3,4-diamine |

2137691-85-9 | 95.0% | 2.5g |

$1454.0 | 2025-03-18 | |

| Enamine | EN300-362154-0.25g |

5-chloro-7,8-difluoroquinoline-3,4-diamine |

2137691-85-9 | 95.0% | 0.25g |

$683.0 | 2025-03-18 | |

| Enamine | EN300-362154-0.05g |

5-chloro-7,8-difluoroquinoline-3,4-diamine |

2137691-85-9 | 95.0% | 0.05g |

$624.0 | 2025-03-18 |

3,4-Quinolinediamine, 5-chloro-7,8-difluoro- 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

2137691-85-9 (3,4-Quinolinediamine, 5-chloro-7,8-difluoro-) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬